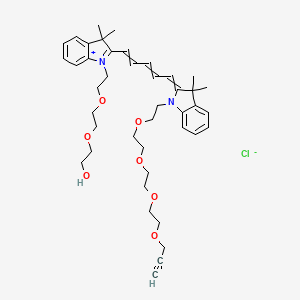

N-PEG3-N'-(propargyl-PEG4)-Cy5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H57ClN2O7 |

|---|---|

分子量 |

737.4 g/mol |

IUPAC名 |

2-[2-[2-[2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |

InChIキー |

MXPPWWDNHJQAKX-UHFFFAOYSA-M |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule that integrates a cyanine (B1664457) 5 (Cy5) fluorophore with a polyethylene (B3416737) glycol (PEG) linker system. This molecule is specifically designed for advanced applications in bioconjugation, serving as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and facilitating covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in key biological and chemical pathways.

Core Chemical and Physical Properties

This compound is characterized by its distinct functional ends: a propargyl group that serves as a reactive handle for click chemistry and a Cy5 fluorophore for sensitive detection. The intervening PEG chains (PEG3 and PEG4) enhance aqueous solubility and provide a flexible spacer arm.

General Properties

| Property | Value | Source |

| CAS Number | 2107273-06-1 | [1] |

| Molecular Formula | C42H57ClN2O7 | [2] |

| Storage Conditions | -20°C | [2] |

Spectral Properties

The spectral properties of this compound are dictated by the Cy5 fluorophore. While specific data for this exact conjugate is not publicly available, the following data from structurally similar Cy5-PEG conjugates provide a reliable approximation.

| Property | Approximate Value | Source |

| Excitation Maximum (λex) | ~649 nm | [3][4][5] |

| Emission Maximum (λem) | ~667 nm | [3][4][5] |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [3][4][5] |

| Quantum Yield (Φ) | Not directly available. For reference, Cy3 alkyne has a quantum yield of 0.31. Cyanine dyes' quantum yields can vary based on their environment. | [6] |

Solubility

The PEGylated nature of this molecule enhances its solubility in aqueous and organic solvents.

| Solvent | Solubility | Source (from related molecules) |

| Water | Soluble | [4][5] |

| DMSO | Soluble | [3][4][5] |

| DMF | Soluble | [3][4][5] |

| DCM | Soluble | [3][4][5] |

Key Applications and Experimental Protocols

The unique structure of this compound makes it a valuable tool in two primary areas: the construction of PROTACs for targeted protein degradation and the fluorescent labeling of azide-modified biomolecules via click chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] this compound can serve as the linker component of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand. The incorporated Cy5 fluorophore allows for the tracking and visualization of the PROTAC molecule.

Experimental Protocol: General Synthesis of a Fluorescent PROTAC using a PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC where this compound could be incorporated. This example assumes the POI ligand contains an azide (B81097) group for reaction with the propargyl group of the linker.

Materials:

-

POI ligand with an azide functional group.

-

E3 ligase ligand with a reactive handle (e.g., a primary amine).

-

This compound (or a derivative with a reactive group for the E3 ligase ligand, such as an NHS ester).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Sodium ascorbate (B8700270).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended).

-

Solvents: Dimethylformamide (DMF), t-BuOH/H₂O.

-

Coupling reagents (if modifying the linker): HATU, DIPEA.

-

Purification supplies: Preparative HPLC.

Procedure:

-

Modification of the Linker (if necessary): If the Cy5-PEG-propargyl linker does not have a suitable reactive group for the E3 ligase ligand, it must first be modified. For example, if the linker has a terminal carboxylic acid, it can be activated to an NHS ester to react with an amine on the E3 ligase ligand.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1 equivalent) in a suitable solvent mixture such as t-BuOH/H₂O.[8]

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Add the CuSO₄ solution (typically 0.1 equivalents) to the reaction mixture, followed immediately by the sodium ascorbate solution (typically 0.5 equivalents).[9] If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

-

-

Conjugation to E3 Ligase Ligand:

-

Once the click reaction is complete, the resulting POI-linker conjugate is purified, typically by preparative HPLC.

-

The purified conjugate is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the reactive groups being used (e.g., NHS ester and amine).

-

-

Final Purification: The final fluorescent PROTAC is purified by preparative HPLC to ensure high purity for biological assays.

Fluorescent Labeling via Click Chemistry

The propargyl group on this compound allows for its efficient and specific covalent attachment to any biomolecule that has been modified to contain an azide group. This is particularly useful for fluorescently labeling proteins, nucleic acids, or small molecules for imaging and tracking studies.

Experimental Protocol: Fluorescent Labeling of an Azide-Modified Protein

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS).

-

This compound.

-

Copper(II) sulfate (CuSO₄).

-

Sodium ascorbate.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Solvent: DMSO for dissolving the Cy5 linker.

-

Purification supplies: Size-exclusion chromatography or dialysis.

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.

-

-

Click Reaction:

-

In a reaction tube, add the azide-modified protein solution.

-

Add the this compound stock solution. The molar excess of the dye will depend on the desired degree of labeling and should be optimized.

-

Add the THPTA solution (if used), followed by the CuSO₄ solution and finally the sodium ascorbate solution to initiate the reaction. A typical final concentration might be 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM THPTA.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm) and using their respective extinction coefficients.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store at the recommended temperature of -20°C, protected from light and moisture.

For detailed safety information, refer to the SDS of related compounds such as propargylamine (B41283) and cyanine dyes.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer and the Cy5 fluorophore, enables the construction of sophisticated molecular probes and targeted therapeutics. The experimental protocols provided herein offer a starting point for the application of this reagent in the synthesis of fluorescent PROTACs and the specific labeling of biomolecules, paving the way for advanced studies in cellular imaging, proteomics, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 4. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. Cy3 alkyne | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-PEG3-N'-(propargyl-PEG4)-Cy5, for researchers, scientists, and professionals in drug development. This document details its chemical properties, core applications, and experimental protocols for its use in bioconjugation and proteolysis-targeting chimera (PROTAC) development.

Core Concepts and Chemical Structure

This compound is a versatile molecule that integrates a fluorescent dye (Cyanine 5), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive propargyl group. This unique combination of moieties makes it an invaluable tool in chemical biology and drug discovery.

-

Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red region of the spectrum, minimizing background fluorescence from biological samples.

-

PEG Spacer (PEG3 and PEG4): The hydrophilic polyethylene glycol chains (composed of 3 and 4 ethylene (B1197577) glycol units, respectively) enhance the solubility of the molecule in aqueous buffers and reduce non-specific binding.

-

Propargyl Group: A terminal alkyne functional group that enables covalent attachment to azide-modified molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]

This molecule is particularly well-suited for applications requiring the fluorescent labeling of biomolecules and for the construction of PROTACs.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C42H57ClN2O7 | [2][5] |

| Molecular Weight | 737.36 g/mol | [2] |

| CAS Number | 2107273-06-1 | [2] |

| Excitation Maximum (λex) | ~649 nm | [6][7] |

| Emission Maximum (λem) | ~667 nm | [6][7] |

| Solubility | Soluble in DMSO, DMF, and DCM; low solubility in water | [6] |

| Storage Temperature | -20°C | [5][6] |

Key Applications and Experimental Workflows

The primary application of this compound is in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the fluorescent labeling of various biomolecules, including proteins, nucleic acids, and lipids, as well as in the synthesis of PROTACs.

Role in PROTAC-Mediated Protein Degradation

In the context of PROTACs, this compound can be used as a fluorescently labeled linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The Cy5 fluorophore allows for the tracking and quantification of the PROTAC's interaction with cells and its effect on protein degradation.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the fluorescent labeling of an azide-modified biomolecule with this compound using a CuAAC reaction.

Experimental Protocols

The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified biomolecule with this compound. This protocol may require optimization depending on the specific biomolecule and experimental conditions.

Preparation of Stock Solutions

-

Azide-Modified Biomolecule: Prepare a stock solution of the azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific molecule.

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment as it is prone to oxidation.

-

Copper Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in DMSO or water, depending on the ligand's solubility. The ligand helps to stabilize the Cu(I) oxidation state and accelerates the reaction.

CuAAC Reaction Protocol

This protocol is for a final reaction volume of 500 µL. The final concentrations of the reactants can be adjusted as needed.

-

In a microcentrifuge tube, combine the following in the order listed:

-

Azide-modified biomolecule to a final concentration of 20-100 µM.

-

Buffer to bring the volume to 432.5 µL.

-

-

Add 10 µL of the 5 mM this compound stock solution (final concentration: 100 µM, a 1- to 5-fold excess over the biomolecule is recommended).

-

Prepare a premix of the copper catalyst: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.

-

Add the 7.5 µL of the copper/ligand premix to the reaction tube. This results in a final copper concentration of 100 µM and a ligand concentration of 500 µM.

-

Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

Purification and Analysis of the Labeled Biomolecule

-

Purification: Following the incubation, the fluorescently labeled biomolecule should be purified from the excess reagents. Common methods include:

-

Size Exclusion Chromatography (SEC): Effective for separating larger biomolecules from smaller reaction components.

-

Dialysis or Buffer Exchange: Suitable for removing small molecules from macromolecular products.

-

Ethanol or Acetone Precipitation: Can be used for precipitating labeled oligonucleotides or DNA.[8]

-

-

Analysis: The success of the conjugation and the purity of the final product can be assessed by:

-

SDS-PAGE: For proteins, a fluorescent band corresponding to the molecular weight of the protein should be visible under a fluorescence imager.

-

Mass Spectrometry: To confirm the covalent addition of the fluorescent linker.

-

UV-Vis and Fluorescence Spectroscopy: To quantify the degree of labeling by measuring the absorbance of the biomolecule and the Cy5 dye.

-

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore, a solubilizing PEG spacer, and a click-reactive propargyl group makes it highly suitable for a range of applications, from fluorescently labeling biomolecules for imaging and analysis to constructing sophisticated molecules like PROTACs for targeted protein degradation. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:2107273-06-1 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 7. N-methyl-N'-(propargyl-PEG4)-Cy5, 2107273-04-9 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

Technical Guide: Synthesis and Characterization of N-PEG3-N'-(propargyl-PEG4)-Cy5

Abstract

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of the bifunctional fluorescent probe, N-PEG3-N'-(propargyl-PEG4)-Cy5. This molecule incorporates a highly fluorescent cyanine (B1664457) 5 (Cy5) dye, a terminal propargyl group for bioorthogonal "click" chemistry conjugation, and two distinct polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce steric hindrance. The detailed protocols outlined herein are intended to enable researchers to successfully synthesize and validate this versatile probe for applications in bio-imaging, targeted drug delivery, and proteomics.

Introduction

The convergence of bioorthogonal chemistry and advanced fluorescence imaging has created a demand for sophisticated molecular probes. This compound is designed to meet this demand. Its propargyl functional group allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The Cy5 fluorophore offers intense, far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The hydrophilic PEG linkers (PEG3 and PEG4) improve aqueous solubility and provide a flexible spacer arm to minimize interaction between the dye and the target biomolecule.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a convergent, multi-step pathway. The core strategy involves the synthesis of an asymmetric amine-PEG linker which is then conjugated to a commercially available activated Cy5 dye.

Synthetic Workflow Diagram

The overall synthetic process is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG3-N'-(propargyl-PEG4)

-

Reagents & Materials:

-

Boc-NH-PEG3-COOH (1.0 eq)

-

Propargyl-PEG4-Amine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)

-

N-hydroxysuccinimide (NHS, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Boc-NH-PEG3-COOH (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Add Propargyl-PEG4-Amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

-

Allow the reaction to proceed at room temperature for 16 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of methanol (B129727) in DCM) to yield the pure intermediate.

-

Step 2: Boc Deprotection to Yield NH2-PEG3-N'-(propargyl-PEG4)

-

Reagents & Materials:

-

Boc-NH-PEG3-N'-(propargyl-PEG4) (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 2 hours.

-

Monitor deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM several times) to yield the amine salt.

-

Use the crude product directly in the next step without further purification.

-

Step 3: Conjugation with Cy5-NHS Ester

-

Reagents & Materials:

-

NH2-PEG3-N'-(propargyl-PEG4) (from Step 2, 1.2 eq)

-

Cy5-NHS Ester (1.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA, 5.0 eq)

-

-

Procedure:

-

Dissolve Cy5-NHS Ester (1.0 eq) in anhydrous DMSO.

-

In a separate vial, dissolve the amine intermediate from Step 2 (1.2 eq) in anhydrous DMSO and add DIPEA (5.0 eq) to neutralize the TFA salt and act as a base.

-

Add the amine solution dropwise to the Cy5-NHS ester solution with gentle stirring.

-

Protect the reaction from light and stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the crude product is ready for purification.

-

Step 4: Purification by RP-HPLC

-

Instrumentation & Conditions:

-

Column: Preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Detection: Diode array detector (DAD) monitoring at the absorbance maximum of Cy5 (approx. 645 nm).

-

-

Procedure:

-

Dilute the crude reaction mixture from Step 3 with Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major product peak.

-

Analyze fractions by LC-MS to confirm the presence of the desired product.

-

Pool the pure fractions and lyophilize to obtain the final product as a dark blue solid.

-

Characterization Data

The identity and purity of the final product, this compound, are confirmed by Mass Spectrometry, UV-Vis Spectroscopy, and Analytical HPLC.

Summary of Characterization Data

| Parameter | Method | Expected Value |

| Molecular Weight | ESI-MS | Calculated [M+H]⁺: Value depends on the specific Cy5 core structure used |

| Max Absorption (λabs) | UV-Vis Spectroscopy | ~646 nm |

| Max Emission (λem) | UV-Vis Spectroscopy | ~662 nm |

| Purity | Analytical RP-HPLC | ≥95% (at 254 nm and 645 nm) |

Note: The exact molecular weight must be calculated based on the precise chemical formula of the Cy5-NHS ester starting material, as multiple variants exist.

Application: Click Chemistry Conjugation

The terminal propargyl group enables the probe to be used in click chemistry reactions for labeling azide-modified biomolecules.

Click Chemistry Workflow Diagram

Caption: Workflow for CuAAC-mediated labeling of a biomolecule.

An In-depth Technical Guide to the Application of N-PEG3-N'-(propargyl-PEG4)-Cy5 in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the functional role and mechanism of action of the bifunctional chemical linker, N-PEG3-N'-(propargyl-PEG4)-Cy5 , within the framework of Proteolysis Targeting Chimera (PROTAC) technology. While not a therapeutic agent itself, this molecule is a critical tool for the synthesis and evaluation of PROTACs. It incorporates a Cy5 fluorescent dye for tracking, polyethylene (B3416737) glycol (PEG) chains for optimizing physicochemical properties, and a propargyl group for facile conjugation to PROTAC components via click chemistry. This document elucidates the overarching mechanism of PROTAC-mediated protein degradation, details the specific contributions of this fluorescent linker, provides comprehensive experimental protocols for the synthesis and evaluation of the resulting PROTACs, and presents quantitative data in a structured format for clarity.

Introduction: The PROTAC Revolution

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1] Instead of merely blocking a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins entirely.[2][3]

A PROTAC is a heterobifunctional molecule composed of three key elements[3]:

-

A Warhead: A ligand that specifically binds to the target Protein of Interest (POI).

-

An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase.

-

A Linker: A chemical bridge that connects the warhead and the E3 ligase ligand.

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][5]

The Role of this compound as a PROTAC Linker

The molecule this compound is a sophisticated, multi-functional linker designed for PROTAC synthesis and analysis.[6][7] Its "mechanism of action" is to enable the creation and study of a functional PROTAC.

-

Polyethylene Glycol (PEG) Units (PEG3 & PEG4): These hydrophilic chains are crucial for improving the physicochemical properties of the final PROTAC molecule. PROTACs are often large and lipophilic, leading to poor aqueous solubility and limited cell permeability. PEG linkers enhance solubility and can adopt folded conformations that shield polar surface area, which can improve membrane traversal.[4][8][9]

-

Propargyl Group (Alkyne): This terminal alkyne is a key functional handle for "click chemistry." Specifically, it allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11] This enables the covalent attachment of the linker to a molecule containing an azide (B81097) group, such as a POI ligand or an E3 ligase ligand.

-

Cy5 Fluorophore: This cyanine (B1664457) dye is a powerful tool for research and diagnostics. It fluoresces in the far-red spectrum (excitation ~649 nm, emission ~667 nm), which allows for deep-tissue imaging with minimal autofluorescence from biological samples.[12][13] Incorporating Cy5 into the PROTAC linker enables direct visualization and quantification of the molecule in various assays, such as cellular uptake, localization, and target engagement studies.[14]

The Core Mechanism: PROTAC-Mediated Protein Degradation

The ultimate mechanism of action of a PROTAC synthesized using this compound is the targeted degradation of a specific protein. This process is catalytic and can be broken down into several key steps.[2][3][15]

-

Cellular Entry: The PROTAC crosses the cell membrane to enter the cytoplasm.

-

Ternary Complex Formation: Inside the cell, the PROTAC acts as a molecular bridge, simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[5]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the polyubiquitinated POI into small peptides.

-

Recycling: The PROTAC is then released and can bind to another POI and E3 ligase, initiating another cycle of degradation.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-containing linker to an azide-functionalized warhead (ligand for the POI).

dot

Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, water-soluble ligand)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized POI ligand in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of DMSO and water.

-

If using THPTA, pre-mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction mixture. Add the copper/ligand solution to the reaction tube to a final copper concentration of 0.1-0.25 mM.[1]

-

If not using a stabilizing ligand, add the CuSO4 solution to a final concentration of 1 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]

-

Vortex the mixture briefly.

-

Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature. Reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, purify the resulting fluorescent PROTAC using reverse-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the POI

-

Purified fluorescent PROTAC

-

Cell lysis buffer (e.g., RIPA) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the fluorescent PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

Re-probe the membrane with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

-

Live-Cell Imaging for PROTAC Uptake and Localization

The Cy5 tag on the linker allows for direct visualization of the PROTAC in living cells.[2]

Materials:

-

Cells cultured in glass-bottom imaging dishes

-

Fluorescent PROTAC

-

Live-cell imaging medium

-

Confocal microscope with environmental control (37°C, 5% CO₂)

Protocol:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of imaging.

-

-

PROTAC Treatment:

-

Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of the fluorescent PROTAC. Include a vehicle control.

-

-

Time-Lapse Microscopy:

-

Immediately place the dish onto the microscope stage.

-

Set up the imaging parameters, using a laser line appropriate for Cy5 (e.g., 640 nm) and a corresponding emission filter. Use the lowest laser power possible to minimize phototoxicity.[2]

-

Acquire images at regular intervals (e.g., every 10-30 minutes) for several hours to observe cellular uptake and distribution.

-

-

Image Analysis:

-

Use image analysis software to measure the fluorescence intensity within cells over time to quantify uptake kinetics.

-

Observe the subcellular localization of the fluorescent signal.

-

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values, derived from Western blot data. Ternary complex formation can be quantified by biophysical assays like TR-FRET, providing values for affinity (Kd) and cooperativity (α).

Table 1: Illustrative PROTAC Performance Metrics

| Parameter | Description | Illustrative Value | Assay Method |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24h). | 25 nM | Western Blot |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >95% | Western Blot |

| Kd (PROTAC-POI) | Binding affinity of the PROTAC for the Protein of Interest. | 150 nM | TR-FRET / FP |

| Kd (PROTAC-E3) | Binding affinity of the PROTAC for the E3 Ligase. | 300 nM | TR-FRET / FP |

| α (Cooperativity) | A measure of the change in binding affinity of the PROTAC for one protein when the other is already bound. α > 1 indicates positive cooperativity. | 2.5 | TR-FRET |

Note: These values are for illustrative purposes only and will vary depending on the specific POI, E3 ligase, and cell line.

Conclusion

This compound is a highly versatile chemical tool that significantly aids in the development and characterization of novel PROTACs. Its integrated PEG linker, click-chemistry handle, and fluorescent dye streamline the synthesis process and enable a suite of powerful analytical techniques to probe the mechanism of action of the resulting protein degraders. By understanding the principles of PROTAC technology and applying the detailed protocols outlined in this guide, researchers can effectively leverage this and similar reagents to advance the field of targeted protein degradation.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

Technical Guide: Solubility and Stability of N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker incorporating a Cy5 fluorescent dye. Understanding these properties is critical for the successful design and execution of experiments in bioconjugation, drug delivery, and molecular imaging.

Core Properties of this compound

This compound is a molecule designed for click chemistry applications, featuring a terminal alkyne group for conjugation to azide-containing molecules. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances its hydrophilicity, while the Cy5 dye allows for fluorescent tracking in the far-red spectrum.

Chemical Structure

The structure consists of a Cy5 core, flanked by two PEG chains of different lengths (PEG3 and PEG4). One PEG chain is terminated with a propargyl group (an alkyne), making it reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Solubility

The solubility of a fluorescent probe is a critical parameter for its application in biological systems, influencing its handling, formulation, and bioavailability. The PEGylated nature of this compound significantly enhances its solubility in aqueous buffers compared to the parent Cy5 dye.[1]

Qualitative Solubility

Based on its structure and data from suppliers of similar compounds, the following table summarizes the expected qualitative solubility of this compound.

| Solvent | Expected Solubility | Rationale |

| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chains are designed to increase solubility in aqueous media.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for dissolving cyanine (B1664457) dyes and PEGylated compounds. |

| Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent suitable for cyanine dyes. |

| Dichloromethane (DCM) | Soluble | A moderately polar organic solvent. |

| Ethanol | Soluble | A polar protic solvent in which many cyanine dyes exhibit good solubility.[2] |

| Chloroform | Soluble | A nonpolar organic solvent where PEGylated compounds can be soluble. |

Quantitative Solubility Data

Experimental Protocol: Determining Aqueous Solubility (Kinetic Assay)

This protocol provides a high-throughput method to estimate the kinetic solubility of the compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plate (clear bottom)

-

Plate reader with absorbance measurement capabilities (nephelometer)

Procedure:

-

Prepare Stock Solution: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS) to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 1% (v/v) to minimize solvent effects.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >750 nm).

-

Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the precipitation of the compound.

Below is a DOT script visualizing the kinetic solubility assay workflow.

Caption: Workflow for Kinetic Solubility Determination.

Stability

The stability of this compound is influenced by several factors, including light exposure (photostability), pH of the medium, and temperature.

Photostability

Cyanine dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to excitation light.[3] This irreversible photodegradation can lead to a loss of fluorescent signal. However, the photostability can be enhanced by various means, such as the use of antifade reagents or covalent linkage to stabilizing molecules.[4]

Quantitative Photostability Data for Cy5:

-

Photobleaching Lifetime (τ_bleach): In the absence of photostabilizers, Cy5 has a relatively low photostability, with reported photobleaching lifetimes on the order of seconds under continuous laser excitation (e.g., 5.6 ± 1.9 s at 50 W/cm²).[5]

-

Quantum Yield of Photobleaching (Φ_b): This value represents the probability of a dye molecule undergoing photobleaching after absorbing a photon. For similar rhodamine dyes, Φ_b values are in the range of 10⁻⁵ to 10⁻⁷.[6]

Recommendations for Enhancing Photostability:

-

Minimize light exposure by storing the compound in the dark.

-

Use neutral density filters to reduce the intensity of the excitation light.

-

Incorporate antifade reagents (e.g., Trolox, n-propyl gallate) into the imaging buffer.

-

Acquire images with the shortest possible exposure times.

Experimental Protocol: Assessing Photostability

This protocol describes a method to quantify the photostability of the fluorescent dye under specific imaging conditions.

Materials:

-

This compound solution of known concentration.

-

Microscope slide and coverslip.

-

Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the desired buffer and mount it on a microscope slide.

-

Microscope Setup: Focus on the sample and adjust the microscope settings (laser power, exposure time) to the conditions that will be used in the actual experiment.

-

Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous illumination.

-

Data Analysis:

-

Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to a single exponential function to determine the photobleaching time constant (τ_bleach).

-

Below is a DOT script visualizing the photostability assessment workflow.

Caption: Workflow for Photostability Assessment.

pH Stability

The fluorescence of Cy5 and its sulfonated derivatives is generally stable across a wide pH range, particularly in the physiological range. Studies have shown that the fluorescence intensity of Cy5 remains nearly constant between pH 3.5 and 8.3.[7] However, cyanine dyes can be susceptible to degradation under strongly acidic or basic conditions.

| pH Range | Expected Stability |

| 3.5 - 8.3 | High stability, constant fluorescence intensity.[7] |

| < 3.5 | Potential for reduced fluorescence and degradation. |

| > 8.3 | Increased susceptibility to hydrolysis and degradation. |

Experimental Protocol: pH Stability Testing

This protocol outlines a method to evaluate the stability of the compound's fluorescence at different pH values.

Materials:

-

This compound

-

A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10).

-

Fluorometer or fluorescence plate reader.

-

pH meter.

Procedure:

-

Prepare Solutions: Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer, with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex/Em ~649/667 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH range over which the compound is stable.

Below is a DOT script visualizing the pH stability testing workflow.

Caption: Workflow for pH Stability Assessment.

Thermal and Storage Stability

Storage: For long-term stability, this compound should be stored at -20°C in a desiccated, light-protected environment. Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2]

Thermal Stability: While specific data for this molecule is unavailable, fluorescent dyes can be sensitive to high temperatures.[8] It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For experimental procedures requiring elevated temperatures, the thermal stability should be evaluated by incubating the compound at the target temperature and monitoring its fluorescence and integrity (e.g., by HPLC) over time.

Conclusion

This compound is a versatile tool for fluorescent labeling and bioconjugation. Its PEG linkers confer good aqueous solubility, making it suitable for biological applications. The Cy5 fluorophore provides a strong signal in the far-red spectrum, though it is susceptible to photobleaching, which can be mitigated with careful experimental design. The compound is stable over a physiological pH range. For optimal performance, it is crucial to handle and store the compound under the recommended conditions and to validate its solubility and stability in the specific experimental systems being used.

References

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. blog.addgene.org [blog.addgene.org]

- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5 for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-PEG3-N'-(propargyl-PEG4)-Cy5, a versatile fluorescent probe for click chemistry applications. We will delve into its chemical properties, experimental protocols for its use, and its applications in biological research and drug discovery.

Introduction

This compound is a bifunctional molecule that combines a Cy5 fluorophore with a terminal alkyne group through a flexible polyethylene (B3416737) glycol (PEG) linker. This design makes it an ideal tool for the fluorescent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its application as a PROTAC (Proteolysis Targeting Chimera) linker further extends its utility in the targeted degradation of proteins.[1][2][3][4]

The Cy5 dye is a bright, far-red fluorescent probe with excitation and emission maxima well-suited for many common laser lines, minimizing autofluorescence from biological samples. The hydrophilic PEG spacer enhances the water solubility of the molecule and reduces non-specific binding.

Physicochemical Properties and Technical Data

The following table summarizes the key quantitative data for this compound and related structures. This information is crucial for experimental design, including calculating molar equivalents and setting up detection instrumentation.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 2107273-06-1 | [3][4] |

| Molecular Formula | C₄₂H₅₇ClN₂O₇ | [4] |

| Molecular Weight | 737.36 g/mol | |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~667 nm | [5] |

| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [5] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [5] |

| Storage | -20°C, protect from light | [4][5] |

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-modified target molecule.

Reaction Mechanism

The CuAAC reaction proceeds through a copper(I)-catalyzed mechanism. The copper(I) species, often generated in situ from a copper(II) salt and a reducing agent, coordinates with the terminal alkyne, activating it for cycloaddition with the azide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

Technical Guide: Spectroscopic Properties of N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectral characteristics of the fluorescent probe N-PEG3-N'-(propargyl-PEG4)-Cy5. This molecule is a bifunctional linker incorporating the far-red fluorescent dye Cyanine 5 (Cy5) and polyethylene (B3416737) glycol (PEG) spacers, equipped with a propargyl group for click chemistry applications. Such reagents are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescently labeling biomolecules.[1][2]

Core Spectroscopic Properties

The spectral properties of this compound are primarily determined by the Cy5 fluorophore. The PEG linkers enhance water solubility and provide a flexible spacer, but typically have a minimal impact on the excitation and emission maxima.[3] The propargyl group facilitates covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

The Cy5 dye is characterized by its high molar absorptivity and good quantum yield in the far-red region of the spectrum.[4] This is advantageous for biological imaging applications as it minimizes autofluorescence from endogenous biomolecules, leading to an improved signal-to-noise ratio.[4][5]

Quantitative Spectral Data

While specific experimental data for this compound is not extensively published, the spectral properties can be reliably inferred from closely related, commercially available PEGylated Cy5 derivatives containing propargyl groups. The table below summarizes these key quantitative parameters.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [6][7][8][9][10][11] |

| Emission Maximum (λem) | ~667 nm | [6][7][8][9][10][11] |

| Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | [6][9][11][12] |

| Quantum Yield (Φ) | ~0.27 - 0.32 | [6][13] |

Note: The exact spectral values can be influenced by the solvent, pH, and conjugation to biomolecules.[4]

Experimental Protocol: Determination of Excitation and Emission Spectra

The following is a generalized protocol for characterizing the spectral properties of a fluorescent molecule like this compound using a fluorescence spectrophotometer.

Objective: To determine the maximum excitation and emission wavelengths of the fluorophore.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in the desired final solvent (e.g., PBS) to a low micromolar or nanomolar concentration. The absorbance at the excitation maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrophotometer to the expected emission maximum (e.g., 670 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (from the previous step, e.g., 649 nm).

-

Scan a range of emission wavelengths (e.g., 655 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

-

Identify the peak wavelengths for both spectra.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of a fluorescent probe.

Caption: Workflow for Spectroscopic Characterization of a Fluorophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 5. syronoptics.com [syronoptics.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. N-methyl-N'-(propargyl-PEG4)-Cy5, 2107273-04-9 | BroadPharm [broadpharm.com]

- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 9. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 10. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 11. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 12. cenmed.com [cenmed.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield and Photostability of N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-PEG3-N'-(propargyl-PEG4)-Cy5

This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. It is functionalized with polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG3 and PEG4) and a propargyl group. The Cy5 core provides the molecule with its characteristic far-red fluorescence, with an excitation maximum typically around 649 nm and an emission maximum around 667 nm.

The PEG linkers are incorporated to enhance the molecule's hydrophilicity and biocompatibility, which can improve its performance in aqueous biological environments by reducing non-specific binding and aggregation. The terminal propargyl group allows for covalent attachment to other molecules, such as proteins, nucleic acids, or small molecules, via "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition), making it a versatile tool for labeling and tracking.

Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

Expected Quantum Yield of this compound

Direct experimental data for the quantum yield of this compound is not available in the public domain. However, the quantum yield of the parent Cy5 dye in aqueous solutions is approximately 0.3. The addition of PEG chains is not expected to drastically alter the intrinsic quantum yield of the Cy5 core, although the local microenvironment created by the PEG linkers could cause slight variations. It is therefore reasonable to expect the quantum yield of this compound to be in a similar range.

Factors Influencing Quantum Yield

Several factors can influence the quantum yield of a fluorescent dye:

-

Solvent Polarity and Viscosity: The surrounding solvent can affect the non-radiative decay pathways of the excited state.

-

Temperature: Higher temperatures can increase the rate of non-radiative decay, leading to a lower quantum yield.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state, reducing fluorescence.

-

Conjugation: Covalent attachment to other molecules can alter the electronic structure and steric freedom of the dye, thereby influencing its quantum yield.

Quantitative Data for Cy5 and Related Derivatives

| Compound | Quantum Yield (Φ) | Solvent/Conditions | Citation |

| Cy5 | ~0.3 | Aqueous solution | [1] |

| Cy5 alkyne | 0.2 | Not specified |

Note: This table summarizes available data for closely related compounds to provide a comparative baseline. The quantum yield of this compound may vary.

Photostability

Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy.

Expected Photostability of this compound

Cy5 and other cyanine dyes are known to be susceptible to photobleaching, primarily through reactions with molecular oxygen in their excited triplet state. While specific photostability data for this compound is unavailable, it is expected to exhibit photobleaching characteristics similar to the parent Cy5 molecule. The PEG linkers are not anticipated to significantly enhance the intrinsic photostability of the Cy5 core. However, direct conjugation of certain molecules, such as triplet-state quenchers, has been shown to dramatically improve the photostability of Cy5.[2]

Mechanisms of Photobleaching

Photobleaching of cyanine dyes is a complex process involving several potential pathways:

-

Reaction with Reactive Oxygen Species (ROS): The excited fluorophore can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which can then attack and destroy the dye molecule.

-

Photochemical Reactions from the Triplet State: The long-lived triplet state is highly reactive and can undergo various chemical reactions that lead to the loss of fluorescence.

Strategies to Enhance Photostability

Several strategies can be employed to minimize photobleaching:

-

Use of Antifade Reagents: Mounting media containing antifade agents, such as p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or commercial formulations, can scavenge reactive oxygen species.

-

Deoxygenation of the Sample: Removing molecular oxygen from the sample environment can significantly reduce photobleaching.

-

Minimizing Excitation Light Exposure: Using the lowest possible excitation intensity and shortest exposure times can help preserve the fluorescent signal.

-

Conjugation to Photostabilizing Moieties: Covalently linking triplet-state quenchers or other photostabilizing molecules in close proximity to the fluorophore can enhance its photostability.[2]

Experimental Protocols

This section provides detailed methodologies for measuring the quantum yield and assessing the photostability of this compound and similar fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Comparative Method)

This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (test sample)

-

Quantum yield standard (e.g., a Cy5 standard with a known quantum yield in the same solvent)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Prepare a series of dilutions of both the test sample and the quantum yield standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 633 nm).

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

-

Integrate the corrected emission spectra to obtain the total fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

-

Determine the slope of the linear fit for both plots. The relationship should be linear and pass through the origin.

-

Calculate the quantum yield of the test sample using the following equation:

Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)

Where:

-

Φ is the quantum yield

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Assessment of Photostability

This protocol describes a method to quantify the rate of photobleaching of a fluorescent dye under specific illumination conditions.

Materials:

-

Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).

-

This compound labeled sample (e.g., immobilized on a glass slide).

-

Image analysis software.

Procedure:

-

Prepare the sample by immobilizing the fluorescently labeled molecules on a microscope slide. This can be achieved through various surface chemistry techniques depending on the application.

-

Mount the sample on the fluorescence microscope.

-

Focus on the sample and acquire an initial image (t=0) using a low excitation power to locate the region of interest.

-

Expose the sample to continuous illumination with a defined and constant excitation power.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching.

-

Analyze the image series using image analysis software.

-

Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

-

Plot the normalized fluorescence intensity (Intensity at time t / Intensity at time 0) as a function of time.

-

Fit the decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

References

An In-depth Technical Guide to the Bioconjugation Potential of N-PEG3-N'-(propargyl-PEG4)-Cy5

This technical guide provides a comprehensive overview of the bioconjugation potential of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker molecule incorporating a propargyl group for click chemistry, a Cy5 fluorophore for detection, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for creating advanced bioconjugates.

Core Concepts and Molecular Structure

This compound is a specialized chemical tool designed for the precise and efficient labeling of biomolecules. Its structure is optimized for modern bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and diagnostics. The key components of the molecule are:

-

Propargyl Group (-C≡CH): This terminal alkyne functional group is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological processes.[1][2]

-

Cy5 Fluorophore: A bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 662-670 nm).[3][4] This allows for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

-

PEG Linker (PEG3 and PEG4): The polyethylene glycol chains (with 3 and 4 ethylene (B1197577) glycol units, respectively) impart several beneficial properties. They increase the overall hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate. The flexible PEG chains also act as spacers, minimizing steric hindrance between the Cy5 dye and the target biomolecule, thereby preserving the biomolecule's function.

The primary application of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a fluorescently labeled linker connecting a target-binding ligand and an E3 ligase-recruiting ligand.[5][6][7]

Bioconjugation Strategy: Click Chemistry

The presence of the propargyl group dictates that the primary bioconjugation strategy for this compound is click chemistry . This involves the reaction of the terminal alkyne with an azide-modified biomolecule.

General Workflow for Bioconjugation via Click Chemistry

The overall process for labeling a biomolecule with this compound can be broken down into the following key stages:

References

A Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Fluorescent Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker molecule crucial for the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). This document outlines its suppliers, purchasing details, key technical data, and detailed experimental protocols for its application in targeted protein degradation studies.

Introduction

This compound is a specialized chemical tool designed for the development of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This linker is comprised of three key components:

-

A polyethylene glycol (PEG) chain (PEG3 and PEG4), which enhances the solubility and cell permeability of the resulting PROTAC molecule.[2][3]

-

A propargyl group (an alkyne), which allows for covalent attachment to an azide-modified molecule through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5]

-

A Cyanine5 (Cy5) fluorophore , a red-emitting fluorescent dye that enables the visualization and tracking of the PROTAC molecule in cellular and biochemical assays.

The strategic combination of these elements in this compound makes it an invaluable reagent for researchers developing and characterizing new PROTACs, allowing for the direct monitoring of their cellular uptake, distribution, and engagement with target proteins.

Suppliers and Purchasing Information

Several chemical suppliers offer this compound and structurally similar molecules suitable for PROTAC synthesis. The following tables summarize the available quantitative data and purchasing information for these compounds.

Table 1: Supplier Information for this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage |

| MedChemExpress | HY-141050 | 2107273-06-1 | C42H57ClN2O7 | 737.36 | >98% | -20°C |

| Immunomart | T18461 | 2107273-06-1 | C42H57ClN2O7 | Not Specified | Not Specified | -20°C |

Table 2: Supplier Information for Structurally Related Propargyl-PEG-Cy5 Linkers

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Price (USD) |

| BroadPharm | N,N'-bis-(propargyl-PEG4)-Cy5 | BP-23001 | 2107273-08-3 | C47H63ClN2O8 | 819.5 | 97% | $150 (1 mg), $450 (5 mg)[6] |

| BroadPharm | N-methyl-N'-(propargyl-PEG4)-Cy5 | BP-23013 | 2107273-04-9 | C37H48ClN2O4 | 620.3 | 97% | $150 (1 mg), $450 (5 mg)[7] |

| Cenmed | N-methyl-N'-(propargyl-PEG4)-Cy5 | C007B-376524 | 2107273-04-9 | Not Specified | Not Specified | Not Specified | Contact for pricing[8] |

| AxisPharm | N-methyl-N'-(propargyl-PEG4)-Cy5 | AP14221 | 2107273-04-9 | C37H48ClN2O4 | Not Specified | Not Specified | Contact for pricing[9] |

Technical Data

The Cy5 fluorophore present in these linkers typically exhibits an excitation maximum around 649 nm and an emission maximum around 667 nm.[6][7] These molecules are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6][7] For detailed specifications, it is recommended to consult the technical datasheets provided by the respective suppliers.

Experimental Protocols

The primary application of this compound is in the final step of synthesizing a fluorescent PROTAC, where it is conjugated to a molecule that has been functionalized with an azide (B81097) group. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol for Fluorescent PROTAC Synthesis via CuAAC

This protocol describes a general method for the final conjugation step in PROTAC synthesis, where a precursor molecule containing a protein of interest (POI) ligand, a linker, and an E3 ligase ligand with a terminal azide group is reacted with this compound.

Materials:

-

Azide-functionalized PROTAC precursor

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

-

Purification supplies (e.g., preparative HPLC system)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-functionalized PROTAC precursor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare stock solutions of CuSO4 and the copper ligand (THPTA or TBTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-functionalized PROTAC precursor (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O).[10]

-

Add this compound (1.1 to 1.5 equivalents).

-

In a separate tube, pre-mix the CuSO4 and ligand solutions. Add this complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11][12]

-

-

Reaction Conditions:

-

Protect the reaction from light due to the photosensitivity of the Cy5 dye.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[12]

-

The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be diluted with a suitable solvent and purified.

-

Purification of the final fluorescent PROTAC is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Visualizations

The following diagrams illustrate the key processes and workflows associated with the use of this compound in PROTAC development.

Caption: Experimental workflow for the synthesis of a fluorescent PROTAC.

Caption: General mechanism of action for a PROTAC.

References

- 1. tandfonline.com [tandfonline.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 7. N-methyl-N'-(propargyl-PEG4)-Cy5, 2107273-04-9 | BroadPharm [broadpharm.com]

- 8. cenmed.com [cenmed.com]

- 9. N-methyl-N'-(propargyl-PEG4)-Cy5 | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-PEG3-N'-(propargyl-PEG4)-Cy5